

UNC569 Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

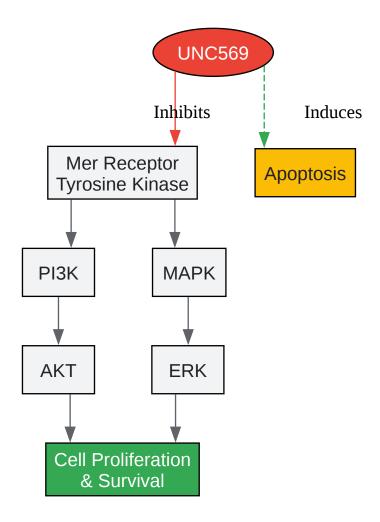
Abstract

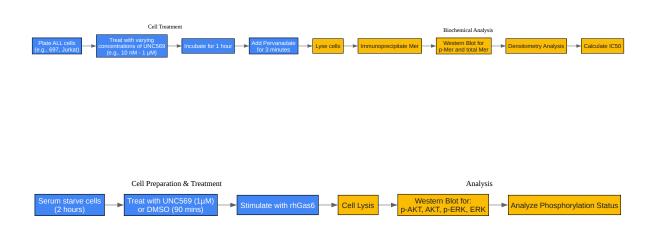
UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (Mer TK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Ectopic expression and activation of Mer TK are implicated in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), where it promotes cancer cell survival and proliferation.[3] **UNC569** effectively inhibits Mer TK phosphorylation and subsequently modulates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for the use of **UNC569** in cell culture, including determining optimal concentrations and performing key cellular assays to evaluate its efficacy.

Mechanism of Action

UNC569 is an ATP-competitive inhibitor of Mer kinase.[1] By binding to the ATP-binding pocket of the Mer kinase domain, **UNC569** blocks its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of critical downstream signaling cascades that are crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4][5] The primary consequence of this inhibition in cancer cells is a dose-dependent decrease in cell viability and the induction of apoptosis.[6]







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